An In-Depth Technical Guide to the Synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one
An In-Depth Technical Guide to the Synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one
Abstract
Introduction and Retrosynthetic Analysis
The pyrido[2,3-b]diazepine core represents a class of fused seven-membered heterocyclic compounds that have garnered attention for their diverse pharmacological activities. The structural combination of a pyridine ring and a diazepine ring offers a unique three-dimensional architecture for interaction with various biological targets. This guide focuses on the synthesis of a specific derivative, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, which features a lactam moiety within the diazepine ring.
A logical retrosynthetic analysis of the target molecule suggests two primary synthetic strategies, both commencing from commercially available pyridine derivatives.
Scheme 1: Retrosynthetic Analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one
Caption: Retrosynthetic pathways for the target molecule.
This guide will focus on Approach A , which is anticipated to be more efficient and is supported by analogous transformations found in the literature. This approach involves the initial reaction of 2,3-diaminopyridine with an α,β-unsaturated ester, followed by an intramolecular cyclization to form the desired seven-membered lactam ring.
Synthetic Methodology
The proposed synthesis is a two-step process starting from 2,3-diaminopyridine.
Scheme 2: Proposed Synthetic Route
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 3-((3-aminopyridin-2-yl)amino)propanoate (Intermediate A)
This step involves aza-Michael addition of 2,3-diaminopyridine to ethyl acrylate. The reaction is catalyzed by a weak acid, such as acetic acid, to promote the conjugate addition.
Experimental Protocol:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1.0 eq).
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Add a suitable solvent, such as ethanol or isopropanol.
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Add glacial acetic acid (catalytic amount, e.g., 0.1 eq).
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To the stirring solution, add ethyl acrylate (1.1 eq) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Reaction Parameters for Step 1
| Parameter | Value |
| Reactants | 2,3-Diaminopyridine, Ethyl acrylate |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol or Isopropanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours (monitor by TLC) |
Causality Behind Experimental Choices:
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Catalyst: Acetic acid protonates the carbonyl oxygen of ethyl acrylate, making the β-carbon more electrophilic and facilitating the nucleophilic attack by the amino group of 2,3-diaminopyridine.
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Solvent: Protic solvents like ethanol can help to stabilize the charged intermediates in the Michael addition.
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Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Intramolecular Cyclization to 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (Target Molecule)
The second step is an intramolecular cyclization of the intermediate ester to form the seven-membered lactam ring. This reaction is typically promoted by a base and heat.
Experimental Protocol:
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Dissolve the purified ethyl 3-((3-aminopyridin-2-yl)amino)propanoate (1.0 eq) in a high-boiling point solvent such as toluene or xylene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add a suitable base, such as sodium ethoxide or potassium tert-butoxide (1.1 eq).
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Heat the reaction mixture to reflux. The progress of the cyclization can be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Carefully quench the reaction with water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Table 2: Reaction Parameters for Step 2
| Parameter | Value |
| Reactant | Ethyl 3-((3-aminopyridin-2-yl)amino)propanoate |
| Base | Sodium ethoxide or Potassium tert-butoxide |
| Solvent | Toluene or Xylene |
| Temperature | Reflux |
| Reaction Time | 6-12 hours (monitor by TLC) |
Causality Behind Experimental Choices:
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Base: The base deprotonates the amino group, increasing its nucleophilicity to attack the ester carbonyl, leading to the formation of the lactam ring.
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High-Boiling Solvent: Toluene or xylene allows the reaction to be carried out at a high enough temperature to overcome the activation energy for the formation of the seven-membered ring, which can be entropically disfavored.
Structural Characterization
The structure of the final product, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, should be confirmed by standard analytical techniques. Based on analogous structures reported in the literature, the following spectral data can be anticipated.[1][2][3]
Expected Spectroscopic Data:
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¹H NMR (in DMSO-d₆):
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Signals corresponding to the aromatic protons on the pyridine ring.
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A broad singlet for the NH proton of the lactam.
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A triplet for the other NH proton.
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Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the diazepine ring.
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¹³C NMR (in DMSO-d₆):
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Signals for the aromatic carbons of the pyridine ring.
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A signal for the carbonyl carbon of the lactam.
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Signals for the two methylene carbons of the diazepine ring.
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Mass Spectrometry (ESI+):
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A peak corresponding to the molecular ion [M+H]⁺.
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The characterization of a series of 3,5-dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones has been thoroughly achieved using elemental analysis and multinuclear NMR spectroscopy.[1][2][3] All classical 2D NMR techniques were employed to assign the chemical shifts, and these assignments were consistent with the results of GIAO calculations.[1][2][3]
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. The proposed two-step synthesis, starting from 2,3-diaminopyridine, is based on well-established chemical principles and analogous transformations reported for similar heterocyclic systems. The detailed experimental protocols and the rationale behind the choice of reagents and conditions are provided to assist researchers in the successful synthesis and characterization of this valuable heterocyclic scaffold. The structural data from related compounds provide a reliable reference for the confirmation of the final product.[1][2][3]
References
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Iriepa, I., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][4]diazepin-2-ones. ACS Omega, 5(39), 25267–25279. [Link]
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Iriepa, I., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][4]diazepin-2-ones. [PMC][Link]
-
Iriepa, I., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][4]diazepin-2-ones. ResearchGate. [Link]
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